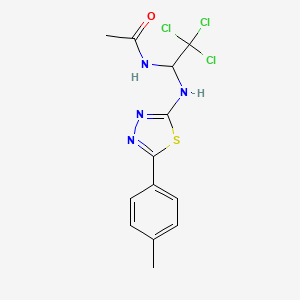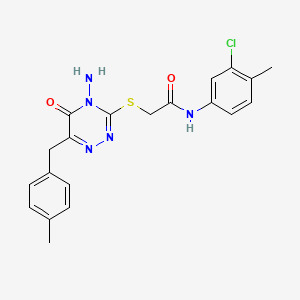
N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide is an organic compound that integrates multiple functional groups, resulting in a molecule with significant potential for diverse applications. Its intricate structure suggests it could be synthesized through a sequence of complex chemical reactions, making it an intriguing subject for synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide can involve several steps:
Formation of the 5-(p-tolyl)-1,3,4-thiadiazole ring: : This might involve cyclization reactions of suitable starting materials in the presence of sulfur and nitrogen sources under controlled conditions.
Attachment of the N-(2,2,2-trichloroethyl) group: : This step would likely involve nucleophilic substitution or addition reactions, given the presence of the trichloro functionality.
Introduction of the acetamide group: : This typically involves acylation reactions using acetic anhydride or acetyl chloride in the presence of a suitable base.
Industrial Production Methods: The industrial production of this compound would likely require scaling up these laboratory conditions, optimizing the efficiency of each step, and ensuring the purity of the final product. Key considerations include reaction time, temperature, pressure, and choice of solvents and catalysts to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, particularly at the thiazole ring or the tolyl group.
Reduction: : Reductive conditions might target the acetamide moiety, potentially leading to deacetylation.
Substitution: : The compound could engage in substitution reactions, especially at the trichloroethyl group.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: : Sodium azide for nucleophilic substitutions, alkyl halides for electrophilic substitutions.
Major Products:
Oxidation: : Could lead to carboxylic acids or sulfonates.
Reduction: : Possible formation of primary amines or alcohols.
Substitution: : Various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry: : Investigations into synthetic pathways, structure-activity relationships, and potential as a reagent or intermediate. Biology : Studying its interactions with biological macromolecules, potential as a biochemical probe or inhibitor. Medicine : Potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Industry : Applications in materials science, agrochemicals, or as a specialty chemical for specific industrial processes.
作用機序
The exact mechanism by which N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide exerts its effects would depend on its specific interactions:
Molecular Targets: : Possible targets include enzymes, receptors, or nucleic acids.
Pathways Involved: : Could involve inhibition or activation of specific biochemical pathways, affecting cell signaling, metabolism, or gene expression.
類似化合物との比較
N-(2,2,2-trichloroethyl)acetamide
5-(p-tolyl)-1,3,4-thiadiazole derivatives
Trichloroacetamide derivatives
Uniqueness:
By seamlessly integrating these different functional groups, N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide stands out as a versatile and multifaceted compound with significant potential for further research and application in various scientific fields.
特性
IUPAC Name |
N-[2,2,2-trichloro-1-[[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl3N4OS/c1-7-3-5-9(6-4-7)10-19-20-12(22-10)18-11(13(14,15)16)17-8(2)21/h3-6,11H,1-2H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQOUUOASSZVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(C(Cl)(Cl)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid](/img/structure/B2696337.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2696341.png)
![2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2696342.png)
![N-(3-acetylphenyl)-2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B2696343.png)


![2-chloro-N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}acetamide](/img/structure/B2696346.png)
![2-[1-(2-fluorophenyl)-4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2696351.png)



